molecular formula C23H17N3O B382595 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one CAS No. 379242-03-2

5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one

Cat. No.: B382595
CAS No.: 379242-03-2
M. Wt: 351.4g/mol
InChI Key: HFRXCEJNQBEMNW-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one involves several steps, typically starting with the preparation of the quinazoline core. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on factors like cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

5-(3,4-Dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

5-(3,4-Dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)quinazolino[2,3-a]phthalazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c1-14-11-12-16(13-15(14)2)21-17-7-3-4-8-18(17)22-24-20-10-6-5-9-19(20)23(27)26(22)25-21/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRXCEJNQBEMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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